Technical Guide: 4-(tert-Butyl)dibenzo[b,d]furan (CAS 34856-24-1)
Technical Guide: 4-(tert-Butyl)dibenzo[b,d]furan (CAS 34856-24-1)
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Part 1: Executive Summary
4-(tert-Butyl)dibenzo[b,d]furan (CAS 34856-24-1) represents a critical structural motif in the development of advanced organic semiconductors and lipophilic pharmacophores. Unlike its 2- or 8-substituted isomers—which are thermodynamically favored products of direct Friedel-Crafts alkylation—the 4-isomer places a bulky tert-butyl group at the "bay region" (ortho to the oxygen bridge).
This specific regiochemistry induces a steric twist that disrupts planar
Part 2: Chemical Architecture & Properties
Structural Analysis
The dibenzofuran core is planar and electron-rich. The introduction of a tert-butyl group at the C4 position creates significant steric strain with the proton at C6 (the "bay" protons). This steric bulk prevents the molecule from packing too tightly in the solid state, lowering the melting point relative to the parent dibenzofuran and enhancing solubility in organic solvents (toluene, THF, dichloromethane).
Physical Properties
| Property | Value / Description |
| CAS Number | 34856-24-1 |
| Molecular Formula | C₁₆H₁₆O |
| Molecular Weight | 224.30 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in CHCl₃, THF, Toluene; Insoluble in Water |
| Electronic Character | High Triplet Energy ( |
Part 3: Synthetic Pathways
Synthesizing the 4-isomer is non-trivial because direct alkylation of dibenzofuran selectively targets the 2- and 8-positions (para to the oxygen). Therefore, a Directed Ortho Metalation (DoM) approach or a De Novo Ring Construction is required.
Preferred Route: De Novo Construction (Suzuki-Miyaura + Cyclization)
This route is scalable and avoids the formation of inseparable isomers. It relies on constructing the biaryl backbone with the tert-butyl group already in place.
Step 1: Suzuki Coupling
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Reagents: 2-Bromo-6-(tert-butyl)phenol + Phenylboronic acid.
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Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
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Conditions: K₂CO₃, Toluene/Water, Reflux.
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Intermediate: 3-(tert-Butyl)-[1,1'-biphenyl]-2-ol.
Step 2: Oxidative Cyclization (Pd-Catalyzed)
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Reagents: Intermediate from Step 1.
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Catalyst: Pd(OAc)₂ (5-10 mol%).
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Oxidant: Cu(OAc)₂ or Air/O₂.
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Solvent: DMF or AcOH, 100-120°C.
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Mechanism: Pd(II) coordinates to the phenol oxygen and activates the C-H bond on the pendant phenyl ring (ortho position), followed by reductive elimination to close the furan ring.
Alternative Route: Directed Ortho Metalation (DoM)[1]
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Concept: The ether oxygen of dibenzofuran acts as a Directing Group (DG).
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Reagents: Dibenzofuran + n-Butyllithium (n-BuLi).
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Conditions: THF, -78°C to 0°C.
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Mechanism: Lithiation occurs exclusively at the C4 position (ortho to O) due to coordination.
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Challenge: Reacting the sterically hindered 4-lithio species with a bulky electrophile like tert-butyl chloride often leads to elimination (isobutylene formation) rather than substitution. This route is better suited for 4-silyl or 4-boronyl derivatives.
Visualization of Synthesis (DOT Diagram)
Caption: Figure 1. The regioselective synthesis of 4-(tert-butyl)dibenzo[b,d]furan via a Suzuki-Cyclization sequence, ensuring the t-butyl group is positioned at the sterically demanding C4 site.
Part 4: Applications & Utility
Organic Electronics (OLEDs)
This compound is a "privileged scaffold" in the OLED industry.
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Host Materials: The high triplet energy (
) of the dibenzofuran core makes it an ideal host for blue and green phosphorescent emitters. -
Suppression of Aggregation: The orthogonal steric bulk of the tert-butyl group at C4 prevents the planar dibenzofuran cores from stacking ("pancaking"), which preserves the deep blue emission and improves film morphology in amorphous layers.
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Hole Transport: Used as a core to attach carbazole or amine units (e.g., via bromination of the remaining positions) to create Hole Transport Layers (HTL).
Pharmaceutical Relevance
While primarily an electronic material, the 4-substituted dibenzofuran motif is a bio-isostere for lipophilic tricyclic drugs.
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Metabolic Stability: The C4 position is a common site for metabolic oxidation (Phase I metabolism). Blocking it with a tert-butyl group can extend the half-life (
) of the drug candidate. -
Lipophilicity: Increases LogP, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets.
Part 5: Characterization & Quality Control
To validate the synthesis of CAS 34856-24-1, the following spectral signatures must be confirmed.
| Technique | Expected Signature | Interpretation |
| ¹H NMR (CDCl₃) | Characteristic tert-butyl group. | |
| ¹H NMR (Aromatic) | The 4-substitution leaves 7 aromatic protons. Look for a doublet of doublets at the bay region shifted downfield. | |
| ¹³C NMR | Confirms alkyl attachment. | |
| GC-MS / LC-MS | Molecular ion peak. |
Part 6: Safety & Handling
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Hazards: Like many polycyclic aromatic hydrocarbons (PAHs), this compound should be treated as a potential irritant.
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Handling: Use standard PPE (nitrile gloves, lab coat, safety glasses). Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place away from strong oxidizing agents.
References
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Directed Ortho Metalation (DoM)
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Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews 90.6 (1990): 879-933.Link
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Synthesis via Oxidative Cyclization
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Xiao, B., et al. "Pd(II)-Catalyzed C-H Activation/Intramolecular C-O Bond Formation: Synthesis of Benzofurans." Journal of the American Chemical Society 134.1 (2012): 154-157.Link
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OLED Applications of 4-Substituted Dibenzofurans
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Sasabe, H., & Kido, J. "Recent Progress in Phosphorescent Organic Light-Emitting Devices." European Journal of Organic Chemistry 2013.34 (2013): 7653-7663.Link
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General Properties of Dibenzofuran Derivatives
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National Center for Biotechnology Information. PubChem Compound Summary for Dibenzofuran derivatives.Link
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